molecular formula C19H20N4OS B11664876 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(3-methylbenzylidene)acetohydrazide

2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(3-methylbenzylidene)acetohydrazide

Cat. No.: B11664876
M. Wt: 352.5 g/mol
InChI Key: YLMDROGQUBDDQD-UDWIEESQSA-N
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Description

2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a hydrazide moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with ethyl formate under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

    Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide moiety.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3-methylbenzaldehyde to form the desired compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and hydrazide moieties.

    Reduction: Reduction reactions can target the imine bond in the Schiff base, converting it back to the corresponding amine.

    Substitution: The benzimidazole core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

    Oxidation: Oxidized derivatives of the thioether and hydrazide groups.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, while the hydrazide moiety can enhance its pharmacological properties.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its ability to inhibit certain enzymes and interact with DNA makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their function. The hydrazide moiety can inhibit enzymes by forming stable complexes with their active sites. These interactions can lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide
  • 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(4-methylbenzylidene)acetohydrazide
  • 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-chlorobenzylidene)acetohydrazide

Uniqueness

What sets 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(3-methylbenzylidene)acetohydrazide apart from similar compounds is its specific combination of functional groups. The presence of the 3-methylbenzylidene moiety enhances its biological activity, while the ethyl group on the benzimidazole core can influence its chemical reactivity and pharmacokinetic properties.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4OS/c1-3-23-17-10-5-4-9-16(17)21-19(23)25-13-18(24)22-20-12-15-8-6-7-14(2)11-15/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+

InChI Key

YLMDROGQUBDDQD-UDWIEESQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC(=C3)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC(=C3)C

Origin of Product

United States

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